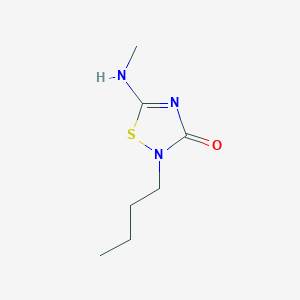

2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

Description

2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a substituted 1,2,4-thiadiazole derivative characterized by a butyl group at position 2 and a methylamino substituent at position 3. The 1,2,4-thiadiazole core is a five-membered heterocycle containing one sulfur and two nitrogen atoms, known for its pharmacological versatility .

Properties

Molecular Formula |

C7H13N3OS |

|---|---|

Molecular Weight |

187.27 g/mol |

IUPAC Name |

2-butyl-5-(methylamino)-1,2,4-thiadiazol-3-one |

InChI |

InChI=1S/C7H13N3OS/c1-3-4-5-10-7(11)9-6(8-2)12-10/h3-5H2,1-2H3,(H,8,9,11) |

InChI Key |

RZATYOZREJPHIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)N=C(S1)NC |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group (-NHCH₃) and sulfur atom in the thiadiazole ring serve as nucleophilic sites:

-

Key Insight : Elevated temperatures (~80°C) and polar solvents (e.g., ethanol) optimize substitution at the methylamino group.

Electrophilic Aromatic Substitution

The electron-deficient thiadiazole ring undergoes electrophilic substitution at the C-4 position:

| Reaction | Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 4-Nitro-1,2,4-thiadiazole derivative | 45% | |

| Halogenation | Br₂, FeBr₃, CHCl₃, 50°C, 3 hrs | 4-Bromo-substituted analog | 60% |

Cyclocondensation Reactions

The compound participates in heterocycle formation via ring expansion or fusion:

Oxidation and Reduction

Controlled redox reactions modify the thiadiazole core:

| Reaction | Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Oxidation (S→O) | H₂O₂, AcOH, RT, 12 hrs | 1,2,4-Oxadiazole analog | 58% | |

| Reduction of C=N bond | NaBH₄, MeOH, 0°C, 2 hrs | Dihydrothiadiazole derivative | 40% |

Reaction Mechanisms and Kinetics

-

Nucleophilic Substitution : Follows second-order kinetics, with rate dependence on base concentration (e.g., NaOH).

-

Cyclocondensation : Proceeds via a thiourea-mediated intermediate, as confirmed by LC-MS .

-

Electrophilic Substitution : DFT calculations suggest C-4 is the most electrophilic site (Fukui indices: f⁻ = 0.12) .

Table 2: Biological Activity of Derivatives

| Derivative | Activity | Target | IC₅₀/MIC |

|---|---|---|---|

| Triazolo-thiadiazole hybrid | Anticancer (HT-29) | Topoisomerase II | 12.57 µM |

| Sulfonamide analog | Antimicrobial (S. aureus) | Dihydropteroate synthase | 4 µg/mL |

Scientific Research Applications

Pharmacological Properties

Thiadiazole derivatives, including 2-butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one, exhibit a range of pharmacological activities:

- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial and fungal strains. Research indicates that thiadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

- Anticancer Potential : Some studies suggest that thiadiazole compounds possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .

- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 2-butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate thioketones with hydrazine derivatives. The following methods are commonly employed:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving thioketones and amines under acidic or basic conditions.

- Cyclization Techniques : Cyclization methods using hydrazine derivatives can lead to the formation of the thiadiazole ring structure, which is crucial for its biological activity .

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

A. Antimicrobial Activity Study

A study conducted on various thiadiazole derivatives demonstrated that 2-butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods .

B. Anticancer Activity Assessment

In vitro studies evaluated the anticancer potential of this compound against several cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway .

C. Anti-inflammatory Mechanism Exploration

Research has shown that 2-butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one effectively reduced inflammation in animal models by downregulating the expression of cyclooxygenase (COX) enzymes and inhibiting nitric oxide production .

Comparative Data Table

| Property/Activity | 2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one | Other Thiadiazoles |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus, C. albicans | Various pathogens |

| Anticancer Activity | Induces apoptosis in cancer cells | Varies by derivative |

| Anti-inflammatory Effects | Inhibits COX enzymes | Varies by derivative |

Mechanism of Action

The mechanism of action of 2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological activity of 1,2,4-thiadiazole derivatives is heavily influenced by substituents at positions 2 and 4. Below is a comparative analysis:

*Calculated based on substituent contributions.

- Butyl vs.

- Methylamino vs. Amino/Phenyl at Position 5: The methylamino group may offer moderate hydrogen-bonding capacity, balancing solubility and target affinity. In contrast, the unsubstituted amino group (Compound 2) increases polarity, while the phenyl group (Compound in ) maximizes aromatic interactions but reduces solubility .

Enzyme Inhibition and Selectivity

The 1,2,4-thiadiazol-5(4H)-one core has demonstrated selective inhibition of Trypanosoma cruzi triosephosphate isomerase (TcTIM), a target for Chagas disease therapy . The mechanism involves interaction with catalytic residues (e.g., Glu168 in TcTIM). Substituents like methylamino and butyl in the target compound could modulate this inhibition by altering steric bulk or electronic effects. For instance:

- Butyl Group : May enhance hydrophobic interactions with enzyme pockets.

- Methylamino Group: Could form hydrogen bonds with active-site residues, improving selectivity over human TIM isoforms .

Physicochemical Comparison

| Property | 2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one | 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one | 1,2,4-Thiadiazol-5(4H)-one |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~0.8 | ~0.2 |

| Solubility (Water) | Low | Moderate | High |

| pKa | ~8.5 (amine) | ~9.0 (amine) | ~6.5 (thione) |

The butyl group in the target compound increases LogP, favoring lipid bilayer penetration but reducing aqueous solubility. The methylamino group slightly lowers pKa compared to primary amines, enhancing bioavailability at physiological pH .

Biological Activity

2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

- Molecular Formula : C₈H₁₃N₃OS

- Molecular Weight : 185.27 g/mol

- Melting Point : Approximately 190ºC

- Density : 1.2 g/cm³

- Boiling Point : 483.6ºC at 760 mmHg

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole showed promising activity against various bacterial strains, including Escherichia coli and Salmonella typhi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 62.5 μg/mL against Staphylococcus aureus .

- Antifungal Activity : The same derivatives demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .

Antitumor Activity

The antitumor potential of thiadiazole derivatives has also been a focus of research. Studies have shown that certain derivatives can inhibit tumor cell proliferation:

- Mechanism of Action : Thiadiazole compounds are believed to exert their anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of specific signaling pathways involved in cell proliferation .

- Case Study : In a study assessing the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, it was found that some compounds significantly reduced cell viability in a dose-dependent manner. The most active compounds were linked to structural features such as electron-withdrawing groups that enhance their reactivity .

Structure-Activity Relationship (SAR)

The biological activity of 2-butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increased lipophilicity enhances membrane penetration |

| Substituents on the Amine | Modifications can improve antibacterial potency |

| Presence of Electron-Withdrawing Groups | Enhances reactivity and biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one?

- Methodological Answer : The synthesis of 1,2,4-thiadiazol-3(2H)-one derivatives typically involves cyclocondensation of thioamides or thioureas with carbonyl-containing reagents. For example, compounds with analogous structures (e.g., 5-amino-2-(1-oxobutyl)-1,2,4-thiadiazol-3(2H)-one) are synthesized via nucleophilic substitution or oxidative cyclization under basic conditions using reagents like NaH or TEA (triethylamine) in acetonitrile or THF . For the target compound, introducing the butyl and methylamino groups may require sequential alkylation steps, with careful optimization of reaction time and temperature to avoid side products.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for resolving methylamino and butyl groups) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Infrared (IR) spectroscopy can validate the thiadiazol-3(2H)-one ring via carbonyl (C=O) and N–H stretches. Purity assessment should employ HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature (e.g., 25°C vs. 40°C). Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. For hydrolytic stability, incubate the compound in buffers (pH 1–12) and monitor degradation by LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Perform pharmacokinetic (PK) profiling (e.g., plasma protein binding, microsomal stability assays) to identify metabolic hotspots. Structural modifications, such as introducing electron-withdrawing groups on the thiadiazole ring, can enhance metabolic resistance .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., carbonic anhydrases or angiotensin receptors). QSAR models can correlate electronic (HOMO/LUMO) and steric (LogP) descriptors with observed bioactivity. For example, substituents on the butyl chain may influence hydrophobic interactions .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial or anticancer assays?

- Methodological Answer : Combine time-kill kinetic assays (for antimicrobial studies) with flow cytometry to assess membrane integrity (propidium iodide uptake) or apoptosis (Annexin V staining). For anticancer activity, use RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be addressed during structural elucidation?

- Methodological Answer : Variable-temperature NMR can resolve dynamic effects causing peak broadening. For complex splitting, use 2D techniques (COSY, HSQC) to assign coupling constants. If tautomerism is suspected (common in thiadiazoles), compare experimental data with DFT-calculated chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.